N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
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Overview
Description
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) is a derivative of phytosphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play a crucial role in cellular signaling and structure. This compound is known for its presence in the stratum corneum, the outermost layer of the skin, where it contributes to the skin’s barrier function and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octanoyl 4-hydroxysphinganine typically involves the acylation of phytosphingosine with octanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octanoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-octanoyl 4-hydroxysphinganine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-octanoyl 4-hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
N-octanoyl 4-hydroxysphinganine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and function.
Biology: It plays a role in studying cellular signaling pathways and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects in skin disorders and as an antimicrobial agent.
Industry: It is used in the formulation of cosmetics and skincare products due to its barrier-enhancing and antimicrobial properties
Mechanism of Action
The mechanism of action of N-octanoyl 4-hydroxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and integrity. It interacts with specific molecular targets, such as enzymes involved in sphingolipid metabolism and signaling pathways. This interaction can modulate cellular processes like differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-02:0 Phytosphingosine
- N-16:0 Phytosphingosine
- N-24:0 Phytosphingosine
Uniqueness
N-octanoyl 4-hydroxysphinganine is unique due to its specific acyl chain length, which imparts distinct physicochemical properties. This uniqueness allows it to be used in specialized applications, such as enhancing the skin barrier function and providing antimicrobial activity, which may not be as pronounced in other phytosphingosine derivatives .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNJLWJVISBYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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